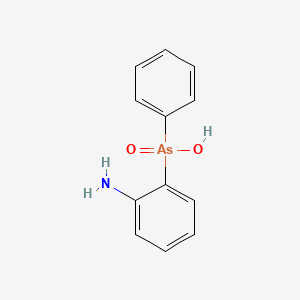

(2-Aminophenyl)phenylarsinic acid

Description

Properties

CAS No. |

6309-24-6 |

|---|---|

Molecular Formula |

C12H12AsNO2 |

Molecular Weight |

277.15 g/mol |

IUPAC Name |

(2-aminophenyl)-phenylarsinic acid |

InChI |

InChI=1S/C12H12AsNO2/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |

InChI Key |

KMSBONPJFIXZRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenyl Phenylarsinic Acid and Its Precursors

Historical Development of Synthetic Approaches to Aminoarylarsinic Acids

The journey into the synthesis of amino-substituted arylarsinic acids began in the mid-19th century, driven by the exploration of aniline (B41778) chemistry. The foundational method in this area is the Béchamp reaction , first reported by Antoine Béchamp in 1863. organicchemistrytutor.comnih.gov This reaction involves the direct arsenation of an aromatic amine, typically aniline, by heating it with arsenic acid. organicchemistrytutor.com

The archetypal example is the synthesis of p-aminophenylarsonic acid, historically known as Atoxyl, from aniline and arsenic acid. youtube.comwikipedia.org The reaction proceeds via electrophilic aromatic substitution, where arsenic acid acts as the electrophile, substituting a hydrogen atom on the aromatic ring. organicchemistrytutor.com The initial product is the anilinium arsenate salt, which upon heating to high temperatures (e.g., 180-190°C), rearranges to form the C-As bond, yielding predominantly the para-substituted product along with water. organicchemistrytutor.com This discovery was a cornerstone in the development of medicinal chemistry, as Atoxyl and its derivatives, famously investigated by Paul Ehrlich, became the first effective chemotherapeutic agents. nih.govyoutube.com

While the Béchamp reaction was pivotal, other important methods for creating aryl-arsenic bonds were also developed. These include:

The Bart reaction , which involves the coupling of an aromatic diazonium salt with an inorganic arsenite, like sodium arsenite, in the presence of a catalyst such as copper powder. This method proved more versatile than the Béchamp reaction for preparing various substituted arsonic acids. youtube.com

The Rosenmund reaction , where an aryl halide is heated with sodium or potassium arsenite, often in the presence of a copper catalyst, to yield the corresponding aryl arsonic acid salt. youtube.comlibretexts.org

These early methods established the fundamental chemistry for forming stable carbon-arsenic bonds on an aromatic scaffold, paving the way for the synthesis of more complex derivatives.

Contemporary Synthetic Strategies for (2-Aminophenyl)phenylarsinic Acid

Modern synthetic approaches to this compound can be broadly categorized into direct formation methods and the functionalization of pre-existing organoarsenic frameworks.

Direct Arsinic Acid Formation Reactions: Principles and Mechanistic Considerations

The most plausible direct route to this compound is a modification of the historical Bart reaction . This reaction utilizes an aromatic diazonium salt as the aryl source and couples it with an arsenic-containing reagent. To form an arsinic acid (R₂As(O)OH) rather than an arsonic acid (RAs(O)OH), the diazonium salt is reacted with a monosubstituted arsenic compound, such as a phenylarsine (B13959437) oxide or a salt of phenylarsinous acid.

The proposed synthesis would begin with the diazotization of o-phenylenediamine. Due to the presence of two amino groups, selective diazotization of one group is challenging but can be achieved under carefully controlled conditions. The resulting 2-aminobenzenediazonium salt is then reacted with a suitable phenylarsenic(III) compound.

Reaction Scheme: C₆H₄(NH₂)₂ + HNO₂ + H⁺ → [C₆H₄(NH₂)N₂]⁺ + 2H₂O [C₆H₄(NH₂)N₂]⁺ + C₆H₅AsO → (2-H₂NC₆H₄)(C₆H₅)As(O)OH + N₂

The mechanism of the Bart reaction is generally considered to proceed via a free-radical pathway. The diazonium salt decomposes, often promoted by a copper catalyst, to generate an aryl radical and nitrogen gas. This aryl radical then attacks the trivalent arsenic species, leading to the formation of the pentavalent arsinic acid after oxidation/hydrolysis.

Functionalization and Derivatization from Pre-existing Phenylarsinic Acid Scaffolds

An alternative conceptual strategy involves the introduction of the amino group onto a pre-formed diphenylarsinic acid scaffold. This would typically proceed via a two-step sequence of nitration followed by reduction.

Nitration: The first step would be the electrophilic aromatic substitution (nitration) of diphenylarsinic acid using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The resulting nitrophenyl derivative would then be reduced to the corresponding aminophenyl compound, commonly using reagents like tin or iron in acidic media, or catalytic hydrogenation.

However, this route is severely hampered by the principles of regioselectivity in electrophilic aromatic substitution. The diphenylarsinic acid group, -As(O)(OH)C₆H₅, is a deactivating group due to the electron-withdrawing inductive effect of the pentavalent arsenic center. organicchemistrytutor.comwikipedia.org Electron-withdrawing groups are overwhelmingly meta-directors . youtube.commasterorganicchemistry.com Therefore, the nitration of diphenylarsinic acid would strongly favor the formation of (3-Nitrophenyl)phenylarsinic acid, not the required ortho-isomer. While trace amounts of the ortho product might form, this pathway is not considered a viable or efficient method for the specific synthesis of this compound.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

Optimizing the reaction conditions is critical for maximizing yield and purity, particularly for the proposed Bart reaction pathway. google.comwikipedia.org Key parameters to control include temperature, solvent, and the use of catalysts.

Temperature: Diazotization reactions are notoriously temperature-sensitive and must be carried out at low temperatures, typically 0–5 °C, to prevent the premature decomposition of the unstable diazonium salt. masterorganicchemistry.comlibretexts.org The subsequent coupling reaction with the arsenic reagent may require gentle warming to proceed at a reasonable rate, but excessive heat can lead to unwanted side reactions and decomposition.

Solvent: The Bart reaction is typically performed in an aqueous medium. The solvent must be able to solubilize the diazonium salt and the arsenic precursor to a sufficient extent. The pH of the solution is also a critical factor; the diazotization is carried out in strong acid, while the coupling step is often performed in a buffered or slightly alkaline solution to facilitate the reaction with the arsenite or arsine oxide.

Catalysis: The use of copper salts (e.g., CuCl or CuSO₄) as catalysts is common in Bart-type reactions. The catalyst facilitates the decomposition of the diazonium salt to the aryl radical, promoting a smoother and often higher-yielding reaction at lower temperatures.

The table below outlines hypothetical optimization parameters for the synthesis based on general principles. organic-chemistry.org

| Parameter | Condition | Rationale |

| Diazotization Temp. | 0–5 °C | Stabilizes the diazonium salt, preventing decomposition to phenol (B47542). |

| Coupling Temp. | 25–50 °C | Balances reaction rate against the thermal stability of reactants and products. |

| Solvent | Aqueous HCl / Buffered H₂O | Acidic conditions are required for diazotization; a buffered system for coupling can control pH. |

| Catalyst | Cu(I) or Cu(II) salts | Promotes the formation of the aryl radical from the diazonium salt, increasing reaction efficiency. |

| pH Control | Addition of NaHCO₃/Na₂CO₃ | Neutralizes excess acid from diazotization and provides optimal pH for the coupling step. |

This interactive table is based on established principles for optimizing Bart-type reactions.

Atom Economy and Green Chemistry Principles in Synthesis

Atom economy is a core principle of green chemistry, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com Comparing the plausible Bart reaction with the non-viable nitration/reduction pathway highlights significant differences in efficiency.

Route A: Bart Reaction (Plausible) C₆H₄(NH₂)₂ + NaNO₂ + 2HCl + C₆H₅AsO → (C₆H₅)(2-H₂NC₆H₄)As(O)OH + NaCl + 2H₂O + N₂

Route B: Nitration/Reduction of Diphenylarsinic Acid (Hypothetical & Inefficient) Step 1 (Nitration): (C₆H₅)₂As(O)OH + HNO₃ → (C₆H₅)(O₂NC₆H₄)As(O)OH + H₂O Step 2 (Reduction): (C₆H₅)(O₂NC₆H₄)As(O)OH + 6[H] → (C₆H₅)(H₂NC₆H₄)As(O)OH + 2H₂O (where 6[H] comes from a reducing agent like 3Sn + 6HCl)

The table below provides a comparative analysis of the theoretical atom economy for these two routes.

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

| Bart Reaction | o-Phenylenediamine, Sodium Nitrite (B80452), Hydrochloric Acid, Phenylarsine Oxide | This compound | Sodium chloride, Water, Nitrogen gas | ~56.5% |

| Nitration/Reduction | Diphenylarsinic acid, Nitric Acid, Tin, Hydrochloric Acid | This compound | Tin(IV) chloride, Water | ~35.4% |

Note: Calculation for the Bart reaction includes HCl as a reagent. Calculation for the reduction step assumes Sn/HCl as the reducing system. The low regioselectivity of the nitration step, which is not captured by this metric, makes the practical efficiency of Route B near zero for the ortho-isomer.

The analysis clearly shows the superior atom economy of the direct Bart reaction. Furthermore, the nitration/reduction pathway involves highly corrosive acids, heavy metal reducing agents (generating significant waste), and suffers from poor regioselectivity, making it an undesirable route from a green chemistry perspective.

Synthesis and Functionalization of Key Organic and Organometallic Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors.

Synthesis of 2-Aminobenzenediazonium Chloride: This intermediate is prepared in situ from o-phenylenediamine. The diamine is dissolved in a mineral acid, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added slowly, maintaining the low temperature. masterorganicchemistry.com The nitrous acid generated in situ reacts with one of the amino groups to form the diazonium salt. Precise stoichiometric control is necessary to minimize the formation of bis-diazonium salts.

Synthesis of Phenylarsinic Acid Precursors: The required organoarsenic intermediate, such as phenylarsine oxide (C₆H₅AsO) or its corresponding acid (phenylarsinous acid, C₆H₅As(OH)₂), can be prepared from arsenic(III) oxide. A common method involves reacting arsenic trichloride (B1173362) (AsCl₃) with a phenylating agent like a phenyl Grignard reagent (C₆H₅MgBr) or phenyllithium, followed by controlled hydrolysis of the resulting dichlorophenylarsine (B1196948) (C₆H₅AsCl₂).

Synthesis of Diphenylarsinic Acid: For the non-viable functionalization route, the starting material diphenylarsinic acid ((C₆H₅)₂As(O)OH) can be synthesized by reacting arsenic trichloride with an excess of a phenyl Grignard reagent to form triphenylarsine (B46628) ((C₆H₅)₃As). The triphenylarsine is then oxidized (e.g., with hydrogen peroxide) and hydrolyzed to yield diphenylarsinic acid. wikipedia.org

Advanced Purification and Isolation Techniques for Academic Research

The isolation of this compound in high purity is paramount for its subsequent use in academic research, ensuring that experimental outcomes are not skewed by the presence of unreacted starting materials, byproducts, or other impurities. While traditional methods like recrystallization provide a foundational level of purity, achieving the stringent purity requirements for detailed spectroscopic analysis, mechanistic studies, or biological evaluations often necessitates the use of more sophisticated purification techniques. This section explores the application of preparative high-performance liquid chromatography and solid-phase extraction for the isolation of research-grade this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the purification of individual compounds from complex mixtures, transitioning from an analytical method for identification and quantification to a technique for isolating substantial quantities of a specific component. aralyse.tech In the context of academic research, where milligram to gram quantities of highly pure this compound may be required, preparative HPLC offers unparalleled resolution and efficiency. aralyse.techardena.com

The principle of preparative HPLC mirrors that of its analytical counterpart: a liquid sample is injected into a mobile phase that flows through a column packed with a solid adsorbent material. aralyse.tech The differential interactions of the sample components with the stationary phase lead to their separation. aralyse.tech However, preparative systems are designed to handle larger sample volumes and employ larger columns, ranging from 15 to 30 cm in diameter, to facilitate the collection of purified fractions. aralyse.techardena.com

For the purification of this compound, which possesses both an acidic arsinic acid moiety and a basic amino group, ion-exchange chromatography (IEC) and reversed-phase chromatography (RPC) are two pertinent modes of preparative HPLC.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Given the amphoteric nature of this compound, either anion-exchange or cation-exchange chromatography can be employed by carefully selecting the pH of the mobile phase. In anion-exchange chromatography, a positively charged stationary phase is used to retain anionic species. To purify this compound, a mobile phase with a pH above its isoelectric point would render the molecule net-negative, facilitating its retention on an anion-exchange column. Conversely, cation-exchange chromatography utilizes a negatively charged stationary phase, and a mobile phase with a pH below the isoelectric point would result in a net-positive charge on the target molecule, leading to its retention. Gradient elution, where the ionic strength or pH of the mobile phase is gradually changed, is often employed to effectively separate the target compound from impurities with different charge characteristics.

Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the molecules. This compound, with its two phenyl rings, possesses significant hydrophobic character and can be effectively purified using this method. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would be a standard approach to elute compounds of increasing hydrophobicity.

The following table provides illustrative conditions for the HPLC-based separation of various organoarsenic compounds, demonstrating the parameters that would be optimized for the purification of this compound.

| Analyte(s) | HPLC Mode | Column | Mobile Phase | Detection | Reference |

| Arsenite, Arsenate, MMA, DMA | Anion-Exchange | Hamilton PRP-X100 | 50 mM H₂PO₄⁻/HPO₄²⁻ buffer (pH 6.0) | ICP-MS | nsf.gov |

| Roxarsone, p-Arsanilic acid, and other arsenic species | Ion-Pair Reversed Phase | Not Specified | Gradient of 8% methanol/92% aqueous tetrabutylammonium (B224687) hydroxide (B78521) (4 mM, pH 6.25) and 92% trifluoroacetic acid aqueous solution (0.1%, pH 2.0) | ICP-MS, LC-MS/MS | nsf.gov |

| Arsinothricin | Reversed Phase | Vydac Denali C18 | Gradient of 0.1% TFA in H₂O and 0.1% TFA in ACN | UV (340 nm) | nsf.gov |

Interactive Data Table: Illustrative HPLC Separation Conditions for Organoarsenicals

This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and efficient sample preparation technique that can be adapted for the purification of target compounds in a research setting. nih.govresearchgate.net It operates on the same principles of chromatography but is typically performed using disposable cartridges or well plates packed with a sorbent. nih.govsigmaaldrich.com SPE is particularly useful for the initial cleanup of crude reaction mixtures, removing major impurities and concentrating the analyte of interest before further purification by techniques like preparative HPLC or recrystallization. researchgate.netnih.gov

The selection of the SPE sorbent is critical and is based on the properties of the target compound and the impurities to be removed. For this compound, several SPE strategies can be envisioned:

Ion-Exchange SPE: Similar to ion-exchange chromatography, ion-exchange SPE cartridges can be used to selectively retain this compound. A strong anion-exchange (SAX) cartridge could be used to retain the deprotonated arsinic acid at an appropriate pH, allowing neutral and cationic impurities to pass through. nih.govresearchgate.net The target compound can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent. nih.gov Conversely, a strong cation-exchange (SCX) cartridge could retain the protonated amino group at a low pH. nih.govresearchgate.net

Reversed-Phase SPE: C18 or other polymeric reversed-phase sorbents can be used to retain this compound based on its hydrophobicity. sigmaaldrich.com The crude sample, dissolved in a polar solvent, is loaded onto the conditioned cartridge. Polar impurities are washed away with a weak solvent (e.g., water), and the desired compound is then eluted with a stronger, less polar solvent (e.g., methanol or acetonitrile). sigmaaldrich.com

Mixed-Mode SPE: Mixed-mode sorbents, which possess both ion-exchange and reversed-phase characteristics, offer enhanced selectivity. A mixed-mode cartridge could simultaneously interact with the ionic groups and the hydrophobic phenyl rings of this compound, providing a powerful tool for separating it from impurities that may share only one of these characteristics.

The following table summarizes the application of SPE for the separation of different arsenic species, providing a basis for developing a purification protocol for this compound.

| Arsenic Species | SPE Sorbent | Elution Conditions | Purpose | Reference |

| As(III), As(V), MMA, DMA | Alumina | Not specified for elution | Removal and preconcentration | nih.gov |

| DMA | Resin-based Strong Cation Exchange | 1.0 M HCl | Isolation of DMA | nih.govresearchgate.net |

| MMA and As(V) | Silica-based Strong Anion Exchange | Sequential elution with 60 mM acetic acid (for MMA) and 1.0 M HCl (for As(V)) | Separation of MMA and As(V) | nih.govresearchgate.net |

Interactive Data Table: SPE Applications for Arsenic Speciation

This table illustrates the principles of SPE for arsenic compounds; specific conditions for this compound would need to be determined empirically.

In academic research, a combination of these advanced purification techniques is often employed. For instance, a crude reaction mixture containing this compound might first be subjected to SPE for initial cleanup and concentration. The resulting partially purified material could then be further purified by preparative HPLC to achieve the high purity required for detailed scientific investigation. The choice and optimization of these techniques are crucial steps in the synthesis and study of novel compounds like this compound.

In-depth Analysis of this compound Reveals Data Scarcity

Despite a comprehensive search of scientific literature and chemical databases, detailed structural and spectroscopic data for the chemical compound this compound remains largely unavailable in the public domain. This scarcity of information prevents a detailed analysis as per the requested structural and spectroscopic characterization outline.

This compound, identified by the CAS Number 6309-24-6, is an organoarsenic compound. While its chemical structure, featuring a phenyl group and a 2-aminophenyl group attached to an arsinic acid moiety (-As(O)OH), is known, extensive experimental data on its molecular properties are not present in readily accessible scientific literature.

Efforts to locate specific research findings for the following analytical categories, as per the detailed request, were unsuccessful:

High-Resolution Mass Spectrometry: No published studies were found that detail the precise mass, molecular formula confirmation, or fragmentation patterns of this compound.

Multi-Nuclear NMR Spectroscopy: A thorough search did not yield any articles presenting ¹H, ¹³C, or other relevant NMR spectroscopic data. Consequently, information on chemical shifts, coupling constants, and detailed structural assignments through two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for this specific compound is not available.

X-ray Diffraction Analysis: There are no publicly available crystallographic studies for this compound. Therefore, its solid-state molecular geometry, bond lengths, bond angles, and crystal packing information remain uncharacterized.

Vibrational Spectroscopy: No specific Fourier-Transform Infrared (FTIR) or Raman spectra for this compound have been published. This prevents the identification of its characteristic vibrational modes and a detailed functional group analysis.

Electronic Spectroscopy: Information regarding the electronic transitions and aromaticity of this compound through UV-Vis spectroscopy is not documented in the available literature.

While general principles of these analytical techniques are well-established for organoarsenic compounds and other aromatic acids, the absence of specific experimental data for this compound makes it impossible to provide a scientifically accurate and detailed article based on the requested outline. The compound appears to be either not extensively synthesized or its characterization data has not been published in accessible scientific journals or databases.

For context, studies on related compounds, such as substituted phenylarsonic acids, have been published and include detailed spectroscopic and crystallographic data. researchgate.net For instance, research on various substituted phenylarsonic acids has provided insights into their NMR and mass spectrometry characteristics, as well as their hydrogen-bonding patterns in the solid state through X-ray crystallography. researchgate.net However, this information is not directly transferable to this compound due to the different substitution pattern and the change from an arsonic to an arsinic acid.

Structural Elucidation and Advanced Spectroscopic Characterization

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

While (2-Aminophenyl)phenylarsinic acid itself is not chiral, the introduction of chiral centers would be necessary to investigate its chiroptical properties. Should chiral derivatives of this molecule be synthesized, for instance, through modification of the amino group or by introducing a chiral substituent on the phenyl rings, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become invaluable for their characterization.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms, providing crucial information on the enantiomeric purity and absolute configuration of chiral compounds. For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

The determination of enantiomeric purity is critical in the development of chiral molecules. A chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method could be employed for the rapid and accurate determination of the chiral purity of a synthesized derivative. nih.gov This would involve separating the enantiomers on a chiral stationary phase and quantifying their relative amounts.

Furthermore, computational methods, in conjunction with experimental CD data, could be utilized to establish the absolute configuration of a chiral derivative. By comparing the experimentally measured CD spectrum with spectra predicted for different stereoisomers using quantum chemical calculations, the most likely absolute configuration can be assigned.

Currently, there is a lack of published research specifically detailing the chiroptical properties of chiral derivatives of this compound. The principles described here are based on established methodologies for the analysis of other chiral molecules.

Spectroscopic Probes for Intermolecular Interactions

Spectroscopic techniques can serve as powerful probes to elucidate the nature and extent of intermolecular interactions involving this compound. These interactions, such as hydrogen bonding and π-π stacking, play a fundamental role in determining the compound's solid-state structure, solubility, and interactions with other molecules.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy can provide insights into these non-covalent interactions.

NMR Spectroscopy: Changes in the chemical shifts of protons involved in hydrogen bonding, such as the N-H protons of the amino group and the O-H proton of the arsinic acid moiety, can indicate their participation in intermolecular hydrogen bonds. The concentration dependence of these chemical shifts can provide further evidence for such interactions.

FTIR Spectroscopy: The vibrational frequencies of functional groups are sensitive to their environment. For this compound, the stretching frequencies of the N-H, O-H, and As=O bonds would be expected to shift upon the formation of hydrogen bonds. For instance, a shift to a lower wavenumber for the N-H stretching band would suggest its involvement as a hydrogen bond donor.

UV-Visible Spectroscopy: The electronic absorption spectrum of the compound can be influenced by intermolecular interactions. π-π stacking interactions between the phenyl rings, for example, can lead to changes in the position and intensity of the absorption bands corresponding to the π-π* transitions.

Chemical Reactivity and Transformation Studies of 2 Aminophenyl Phenylarsinic Acid

Reactivity at the Arsinic Acid Moiety

The arsinic acid group, -As(O)OH, is the primary site for a variety of chemical transformations, including nucleophilic substitution at the arsenic center and redox changes of the arsenic atom.

Esterification and Amidation Reactions

While direct experimental data for the esterification and amidation of (2-Aminophenyl)phenylarsinic acid is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of carboxylic acids and other arsinic acids.

Esterification: The esterification of arsinic acids, analogous to the Fischer esterification of carboxylic acids, is expected to occur by reaction with alcohols under acidic catalysis. The process likely involves protonation of the arsinic acid, followed by nucleophilic attack of the alcohol. The reaction is reversible and may require the removal of water to drive it to completion. The direct esterification of phenols with carboxylic acids is often challenging and may necessitate the use of activating agents or more forceful conditions. google.comyoutube.com A similar trend would be anticipated for the esterification of this compound with phenols.

Table 1: Representative Esterification Reactions of this compound

| Alcohol/Phenol (B47542) | Catalyst | Product | Expected Yield |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl (2-aminophenyl)phenylarsinate | Moderate |

| Ethanol | HCl | Ethyl (2-aminophenyl)phenylarsinate | Moderate |

Amidation: The formation of arsinic acid amides can be achieved by reacting the arsinic acid with a primary or secondary amine. This transformation is conceptually similar to the synthesis of carboxamides. youtube.com Direct condensation of the arsinic acid and an amine may require high temperatures to overcome the formation of the ammonium (B1175870) arsinate (B1236438) salt. More commonly, the arsinic acid would first be converted to a more reactive species, such as an arsinyl chloride, by treatment with a reagent like thionyl chloride. This activated intermediate would then readily react with an amine to form the corresponding amide.

Table 2: Representative Amidation Reactions of this compound

| Amine | Coupling Method | Product | Expected Yield |

|---|---|---|---|

| Aniline (B41778) | Activation to arsinyl chloride | N-Phenyl-(2-aminophenyl)phenylarsinamide | Good |

| Diethylamine | Direct condensation (high temp) | N,N-Diethyl-(2-aminophenyl)phenylarsinamide | Moderate |

Condensation and Anhydride Formation Reactions

Like carboxylic acids, arsinic acids can undergo dehydration to form anhydrides. This typically requires heating, often in the presence of a dehydrating agent. For this compound, this would result in the formation of a pyroarsinic acid anhydride. The potential for intramolecular condensation between the arsinic acid and the ortho-amino group presents a pathway to cyclic structures, a common feature in the chemistry of ortho-substituted aromatic compounds. nih.gov Such a reaction could lead to the formation of a five-membered heterocyclic ring containing both arsenic and nitrogen.

Redox Chemistry of Arsenic(V) within the Molecular Framework

The arsenic atom in this compound is in the +5 oxidation state and can be reduced to the corresponding trivalent arsinous acid, (2-Aminophenyl)phenylarsinous acid. This reduction can be accomplished using various reducing agents. Studies on the reduction of the isomeric p-arsanilic acid have shown that reagents like triphenylphosphine (B44618) in the presence of iodine can effect this transformation. researchgate.net The resulting arsinous acid is a valuable intermediate for further synthetic transformations.

The trivalent arsenic center is nucleophilic and can react with electrophiles. For instance, it can be re-oxidized back to the pentavalent state or undergo reactions with alkyl halides.

Reactions with Inorganic and Organic Acids/Bases

The amphoteric nature of this compound allows it to react with both acids and bases. The arsinic acid moiety is acidic and will react with bases to form arsinate salts. The amino group is basic and will react with acids to form ammonium salts. The zwitterionic nature of related compounds like arsanilic acid, where the amino group is protonated and the arsonic acid is deprotonated, has been described. wikipedia.org A similar equilibrium is expected for this compound in neutral or near-neutral aqueous solutions.

Reactivity at the Amino Group

The amino group in this compound is a key site for nucleophilic reactions, allowing for the introduction of various substituents.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via nucleophilic substitution. The reaction conditions, such as the choice of base and solvent, can influence the degree of alkylation (mono- vs. di-alkylation). General methods for the N-alkylation of amines are well-established and would be applicable here. rsc.orgacsgcipr.org

Table 3: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Product | Expected Outcome |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | (2-(Methylamino)phenyl)phenylarsinic acid | Mono-alkylation favored with stoichiometric control |

| Benzyl bromide | NaH | (2-(Dibenzylamino)phenyl)phenylarsinic acid | Di-alkylation likely with excess reagent |

Acylation: The amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common and generally high-yielding reaction. semanticscholar.org The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This transformation can be used to protect the amino group or to introduce new functionalities into the molecule.

Table 4: Representative N-Acylation Reactions of this compound

| Acylating Agent | Base | Product | Expected Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | (2-Acetamidophenyl)phenylarsinic acid | High |

| Benzoyl chloride | Triethylamine | (2-(Benzamido)phenyl)phenylarsinic acid | High |

Diazotization and Coupling Reactions

The primary aromatic amine functionality in this compound is expected to undergo diazotization, a cornerstone reaction for aromatic amines. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govorganic-chemistry.org The reaction converts the amino group into a diazonium salt, specifically (2-(phenyl(hydroxy)oxido-λ⁵-arsanyl)phenyl)diazonium chloride.

The general mechanism proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. ekb.eg A series of proton transfers and the elimination of a water molecule yield the highly reactive diazonium salt. ekb.eg

These diazonium salts are valuable synthetic intermediates. organic-chemistry.org A key reaction is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline derivative. nih.govunb.ca This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which forms the basis of many vibrant dyes. ekb.egacs.org For instance, the diazotized form of the related compound, p-arsanilic acid, has been historically used to create azo dyes. acs.org Similarly, diazotized arsanilic acid has been used to modify amino acid residues in proteins like tyrosine and histidine. nih.gov

Table 1: Expected Diazotization and Azo Coupling Reaction

| Reactant | Reagents | Intermediate | Coupling Component (Example) | Product |

|---|---|---|---|---|

| This compound | NaNO₂, HCl, 0-5°C | (2-(phenyl(hydroxy)oxido-λ⁵-arsanyl)phenyl)diazonium salt | Phenol | 2-((4-hydroxyphenyl)diazenyl)phenyl)(phenyl)arsinic acid |

Formation of Imine and Amide Derivatives

The nucleophilic primary amino group of this compound allows for the formation of imine and amide derivatives.

Imine Formation: The reaction of the amino group with aldehydes or ketones under appropriate conditions (typically with acid catalysis and removal of water) is expected to yield imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Amide Formation: Amides can be synthesized by reacting the amino group with carboxylic acid derivatives, most commonly acid chlorides or acid anhydrides. libretexts.orgyoutube.com The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group (e.g., chloride). youtube.com Direct condensation with a carboxylic acid is also possible but generally requires high temperatures or the use of coupling agents to activate the carboxylic acid. libretexts.orgorganic-chemistry.org While specific examples involving this compound are not prominent in the literature, this reactivity is fundamental to primary aromatic amines.

Table 2: Expected Imine and Amide Formation Reactions

| Reaction Type | Reactants | Conditions | Product Class |

|---|---|---|---|

| Imine Formation | This compound + Benzaldehyde | Acid catalyst, heat | Imine (Schiff Base) |

| Amide Formation | This compound + Acetyl Chloride | Base (e.g., pyridine) | Amide |

Reactivity of the Aromatic Ring Systems

The molecule contains two phenyl rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on an aromatic ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

For this compound, the two rings exhibit different susceptibilities to EAS:

The 2-Aminophenyl Ring: This ring is influenced by two competing groups. The amino (-NH₂) group is a powerful activating, ortho-, para-director due to its ability to donate electron density via resonance. The phenylarsinic acid [-As(O)(OH)Ph] group is expected to be a deactivating, meta-director, similar to the phenylarsonic acid group [-AsO(OH)₂]. In strong acid, the -NH₂ group is protonated to -NH₃⁺, which is a strong deactivating, meta-directing group. Therefore, the reaction outcome is highly dependent on the reaction conditions. Under neutral or weakly acidic conditions, the activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6).

The Phenyl Ring: This ring is substituted only by the arsinic acid functional group. This group is electron-withdrawing and will deactivate the ring towards electrophilic attack, directing incoming electrophiles to the meta position.

Studies on the nitration of phenylarsonic acid using a mixture of nitric and sulfuric acid show that the arsonic acid group is indeed meta-directing. It is therefore expected that electrophilic substitution on this compound would preferentially occur on the more activated aminophenyl ring, para to the amino group, unless the reaction is performed in strong acid.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Major Directing Group | Nature of Group | Predicted Position of Substitution |

|---|---|---|---|

| 2-Aminophenyl Ring (Weakly Acidic/Neutral) | Amino (-NH₂) | Activating, Ortho-, Para-directing | Position 4 (para to -NH₂) |

| 2-Aminophenyl Ring (Strongly Acidic) | Ammonium (-NH₃⁺) | Deactivating, Meta-directing | Position 5 (meta to -NH₃⁺) |

Metal-Catalyzed Cross-Coupling Reactions at Ortho, Meta, and Para Positions (if applicable)

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate to react with a suitable coupling partner in the presence of a transition metal catalyst (e.g., palladium).

For this compound to participate in such reactions, it would first need to be halogenated (e.g., brominated or iodinated) on one of its aromatic rings. While there is no specific literature detailing the cross-coupling of halogenated derivatives of this compound, the principles remain applicable. A hypothetical bromo-derivative, for example, could be coupled with a boronic acid (Suzuki reaction) or an alkyne (Sonogashira reaction) to introduce new substituents at specific positions, provided the arsinic acid moiety is stable to the reaction conditions.

Thermal and Photochemical Transformations

Thermal Transformations: Organoarsenic compounds, particularly those containing C-As bonds, can undergo thermal decomposition at elevated temperatures. nih.gov The process, known as thermolysis, involves breaking down a compound using heat. youtube.com When heated to decomposition, arsanilic acid is known to emit toxic fumes of arsenic and nitrogen oxides. nih.gov It is anticipated that this compound would exhibit similar behavior, likely leading to the cleavage of the carbon-arsenic bonds and fragmentation of the molecule. Kinetic studies on the thermal decomposition of related compounds like phenylmalonic acids show that such reactions often proceed via specific intramolecular mechanisms. rsc.org

Photochemical Transformations: The study of photochemical reactions involves transformations induced by light. youtube.com While extensive research exists on the photochemistry of organic molecules, youtube.com specific studies on this compound are not readily found in the literature. Generally, aromatic compounds can absorb UV light, leading to excited electronic states that can undergo various reactions, including cyclizations, rearrangements, or bond cleavage. The presence of both the amino group and the heavy arsenic atom could lead to complex photochemical behavior, but this remains an area requiring experimental investigation.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies provide quantitative insight into reaction pathways, transition states, and the stability of intermediates. Such investigations are crucial for optimizing reaction conditions and fully understanding the chemical behavior of a compound.

Currently, there is a lack of specific kinetic or thermodynamic data in the published literature for the reactions of this compound. Research in this area would be valuable, for example:

Kinetic studies on the rate of diazotization or amide formation could quantify the nucleophilicity of the amino group and the influence of the bulky, electron-withdrawing arsinic acid substituent.

Thermodynamic calculations and measurements could determine the relative stability of the ortho, meta, and para products in electrophilic substitution reactions, providing a deeper understanding of the observed regioselectivity.

Investigating the kinetics of thermal decomposition could elucidate the mechanism of C-As bond cleavage and the stability of the compound.

Such studies would provide a fundamental basis for the controlled chemical modification and application of this complex organoarsenic compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Arsanilic acid (4-Aminophenylarsonic acid) |

| Acetyl Chloride |

| Acetic Anhydride |

| Benzaldehyde |

| N,N-Dimethylaniline |

| Nitric acid |

| Phenylarsonic acid |

| Phenol |

| Sodium Nitrite |

| Sulfuric acid |

| Tyrosine |

Coordination Chemistry of 2 Aminophenyl Phenylarsinic Acid

Ligand Properties of (2-Aminophenyl)phenylarsinic Acid

The coordination behavior of this compound is dictated by the interplay of its two key functional groups: the amino (-NH2) group and the arsinic acid [-As(O)OH] group, both attached to a phenyl ring. The presence of a second phenyl group on the arsenic atom also influences its steric and electronic properties.

Chelation Modes Involving the Amino and Arsinic Acid Moieties

The ortho-positioning of the amino group relative to the arsinic acid substituent is crucial for chelation. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. The primary mode of chelation is expected to involve the nitrogen atom of the amino group and one of the oxygen atoms of the arsinic acid group.

Deprotonation of the arsinic acid hydroxyl group creates a negatively charged oxygen atom, which acts as a strong donor. The nitrogen atom of the amino group possesses a lone pair of electrons, enabling it to form a coordinate bond with the metal center. This bidentate N,O-chelation is a common feature for ligands with a similar ortho-aminocarboxylic or ortho-aminosulfonic acid framework.

Denticity and Preferred Coordination Geometries

This compound is most likely to function as a bidentate ligand. The formation of a five-membered chelate ring is entropically favored and leads to stable metal complexes. Depending on the metal ion, its oxidation state, and the presence of other ligands, this bidentate coordination can lead to various coordination geometries.

For transition metals, octahedral or square planar geometries are plausible. For instance, with a metal ion that prefers a coordination number of six, three molecules of the deprotonated ligand could coordinate to form a neutral complex, or a combination of the ligand and other monodentate or bidentate ligands could complete the coordination sphere. In the case of square planar complexes, typically seen with d8 metal ions like Ni(II), Pd(II), and Pt(II), two molecules of the ligand would likely coordinate.

Donor Atom Preferences (N, O from As=O, or potentially hydroxyl oxygen)

The primary donor atoms are the nitrogen of the amino group and the deprotonated oxygen of the arsinic acid. The exocyclic arsenyl oxygen (As=O) could also potentially coordinate to a metal ion, particularly in bridging modes, leading to the formation of polynuclear complexes. However, chelation involving the amino nitrogen and one of the arsinate (B1236438) oxygens is expected to be the dominant coordination mode. The hydroxyl oxygen, before deprotonation, is a weaker donor and less likely to be involved in coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as pH and temperature, would play a crucial role in the formation and nature of the resulting complex.

Transition Metal Complexes (e.g., d-block metals)

Based on studies of related phenylarsonic acids, this compound is expected to form stable complexes with a variety of transition metals. researchgate.net The synthesis would likely involve mixing an alcoholic or aqueous solution of the ligand with a metal salt (e.g., chloride, nitrate, or acetate) and adjusting the pH to facilitate deprotonation of the arsinic acid group.

The resulting complexes could be characterized by techniques such as infrared (IR) spectroscopy, which would show shifts in the vibrational frequencies of the N-H and As-O bonds upon coordination to the metal. X-ray crystallography would provide definitive structural information, confirming the chelation mode and coordination geometry.

Table 1: Predicted Properties of Transition Metal Complexes with (2-Aminophenyl)phenylarsinate

| Metal Ion | Predicted Coordination Geometry | Potential Stoichiometry (Metal:Ligand) | Notes |

| Cu(II) | Distorted Octahedral or Square Planar | 1:2 | The Jahn-Teller effect may lead to distorted geometries. |

| Ni(II) | Octahedral or Square Planar | 1:2 | The geometry can be sensitive to reaction conditions and other ligands. |

| Co(II) | Tetrahedral or Octahedral | 1:2 | Color and magnetic properties would indicate the geometry. |

| Zn(II) | Tetrahedral or Octahedral | 1:2 | As a d10 ion, it would form diamagnetic complexes. |

| Pd(II) | Square Planar | 1:2 | Expected to form stable, typically yellow or orange, diamagnetic complexes. |

Main Group Metal Complexes

The coordination chemistry of phenylarsonic acids with main group metals has also been explored. researchgate.net It is anticipated that this compound would form complexes with main group elements, potentially leading to the formation of coordination polymers. The arsinate group can act as a bridging ligand, connecting multiple metal centers and giving rise to extended network structures.

The synthesis of these complexes would be similar to that of the transition metal complexes. Characterization would rely on similar analytical techniques, with a focus on solid-state methods like X-ray powder diffraction to understand the polymeric nature of the compounds.

Table 2: Predicted Properties of Main Group Metal Complexes with (2-Aminophenyl)phenylarsinate

| Metal Ion | Predicted Coordination Environment | Potential Structure | Notes |

| Sn(IV) | Octahedral | Mononuclear or Polymeric | The ligand could act as a bidentate or bridging ligand. |

| Pb(II) | Hemidirected or Holodirected | Polymeric | The lone pair on Pb(II) can influence the coordination geometry. |

| Al(III) | Octahedral | Likely to form stable, colorless complexes. | The high charge density of Al(III) would favor strong coordination. |

| Bi(III) | Distorted Octahedral | Polymeric | Bismuth's large ionic radius allows for higher coordination numbers. |

Lanthanide and Actinide Complexes

There is no available scientific literature detailing the synthesis, characterization, or properties of lanthanide or actinide complexes with this compound. Research in the field of f-element coordination chemistry has focused on a wide variety of other ligands, but this specific arsinic acid has not been the subject of published studies. Consequently, no data on the coordination modes, stoichiometry, or stability of such complexes can be provided.

Structural Analysis of Coordination Compounds: X-ray Crystallography of Metal Complexes

No X-ray crystallographic data has been published for any metal complexes of this compound. As a result, there is no information regarding the solid-state structures, coordination geometries, bond lengths, or bond angles for complexes involving this ligand. The detailed structural insights that X-ray crystallography provides are therefore not available for this system.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, Electron Paramagnetic Resonance, X-ray Absorption Spectroscopy)

There are no published studies on the spectroscopic characterization of metal complexes of this compound using techniques such as UV-Vis, Electron Paramagnetic Resonance (EPR), or X-ray Absorption Spectroscopy (XAS).

UV-Vis Spectroscopy: No electronic absorption spectra for metal complexes of this ligand have been reported, meaning there is no data on the electronic transitions or the nature of the metal-ligand interactions in solution.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes. However, no EPR studies have been conducted on complexes of this compound, so there is no information on their magnetic properties or the electronic environment of the metal centers.

X-ray Absorption Spectroscopy (XAS): XAS can provide information on the local coordination environment and oxidation state of metal ions in complexes. There are no XAS studies reported for complexes of this compound.

Due to the absence of these studies, no spectroscopic data can be presented in tabular form.

Electrochemical Studies of Metal Complexes

A review of the scientific literature indicates that no electrochemical studies, such as cyclic voltammetry, have been performed on metal complexes of this compound. Therefore, there is no information available regarding the redox properties of these potential complexes, including their oxidation states and electron transfer capabilities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the ground-state geometry.

For (2-Aminophenyl)phenylarsinic acid, DFT calculations would begin by optimizing the molecular geometry. This process adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results that balance computational cost and precision. mdpi.com

A key aspect of this analysis is the conformational landscape. The molecule possesses several rotatable bonds, primarily the C-N, C-As, and As-C bonds. A conformational search would be performed to identify various stable isomers (conformers) and the energy barriers between them. This involves systematically rotating these bonds and performing geometry optimizations to find all local energy minima. The results would reveal the most likely shapes the molecule adopts, influenced by factors like intramolecular hydrogen bonding between the arsinic acid group [O=As(OH)] and the ortho-amino group (-NH2).

Table 1: Illustrative Predicted Structural Parameters for a Related Compound Dimer (2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid)

This table demonstrates the type of data generated from DFT calculations on a related heterocyclic acid, showing how different levels of theory can predict key bond lengths. A similar analysis would be applied to this compound. mdpi.com

| Parameter | Bond | B3LYP/6-31G(d,p) (Å) | M06-2X/6-31G(d,p) (Å) | B3LYP/6-311++G(3df,pd) (Å) |

| Carboxyl C=O | C=O | 1.229 | 1.216 | 1.225 |

| Carboxyl C-O | C-O | 1.350 | 1.353 | 1.348 |

| Carboxyl O-H | O-H | 1.011 | 1.013 | 1.012 |

| Hydrogen Bond | O-H···O | 1.660 | 1.637 | 1.667 |

Data sourced from a study on a substituted triazole carboxylic acid, illustrating the output of DFT calculations. mdpi.com

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Once the geometry is optimized, the electronic structure can be analyzed in detail. This provides insights into the molecule's reactivity and intermolecular interactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be centered around the arsenic acid moiety.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the arsenic, hydrogens of the amine and acid groups, and adjacent carbon atoms would carry positive partial charges.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the ESP map would likely show strong negative potential around the arsenyl oxygen and a positive potential around the acidic proton and the amine hydrogens.

Reaction Mechanism Predictions and Energy Landscape Mapping

Theoretical chemistry can be used to model hypothetical chemical reactions involving this compound. This is achieved by mapping the potential energy surface of the reaction. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netaps.org Calculated shifts are often compared to experimental values (if available) to validate the computed structure. pdx.edulibretexts.org The calculations can help assign specific peaks in a complex spectrum to particular atoms in the molecule. ucl.ac.uk

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated spectrum to an experimental one can help confirm the presence of specific functional groups and provide evidence for phenomena like intramolecular hydrogen bonding.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help understand the electronic transitions occurring within the aromatic systems of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol. nih.govnih.gov

MD simulations model a system containing one or more solute molecules and a large number of solvent molecules in a "box" with periodic boundary conditions. mdpi.com Using a force field (a set of parameters describing the potential energy of the atoms), MD simulations solve Newton's equations of motion for every atom over time, typically on the nanosecond to microsecond timescale. nih.gov

For this compound, MD simulations could reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar amino and arsinic acid groups.

Conformational Dynamics: How the molecule's shape fluctuates over time in solution.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the solute and solvent, or between multiple solute molecules. nih.gov This is particularly relevant for understanding solubility and aggregation behavior.

Computational Studies of Coordination Bonding and Electronic Properties in Metal Complexes

The amino and arsinic acid groups of this compound make it a potential chelating ligand for metal ions. Computational chemistry, again primarily using DFT, can be employed to study the structure and properties of its metal complexes.

These studies would involve:

Geometry Optimization: Determining the coordination geometry of the metal center (e.g., tetrahedral, square planar, octahedral) and the bond lengths between the metal and the ligand's donor atoms (N and O).

Binding Energy Calculation: Quantifying the strength of the interaction between the metal ion and the ligand.

Electronic Structure Analysis: Investigating how coordination to the metal affects the electronic properties of the ligand, and vice versa. This includes analyzing the molecular orbitals of the complex to understand the nature of the metal-ligand bonding.

Advanced Material Science Applications Chemical Focus

Precursor Chemistry for Inorganic Arsenic-Containing Materials

While direct, large-scale applications are not widespread, (2-Aminophenyl)phenylarsinic acid serves as a valuable precursor in the synthesis of more complex organoarsenic compounds and arsenic-containing materials. wikipedia.org The fundamental reactivity lies in the carbon-arsenic bonds and the arsinic acid group.

Organoarsenic compounds, in general, are pivotal in organometallic chemistry. The synthesis of phenylarsonic acids through methods like the Béchamp reaction, which involves reacting arsenic acid with anilines, is a well-established route. wikipedia.org This highlights the potential for this compound to be derived from or used in similar aromatic arsenation reactions.

The thermal decomposition of such organoarsenic acids can, under controlled conditions, lead to the formation of arsenic oxides. For instance, arsenic trioxide (As₂O₃) is a key industrial chemical used in the manufacture of specialized glass and semiconductors. wikipedia.org By carefully designing the decomposition process of this compound, it is conceivable to produce tailored arsenic-based inorganic materials where the organic fragments can act as templating or modifying agents, influencing the final structure and properties of the inorganic product. The presence of both phenyl and aminophenyl groups offers a route to creating mixed-oxide systems or doped materials upon controlled calcination.

Supramolecular Assembly and Self-Organization Phenomena Driven by Intermolecular Interactions

The structure of this compound is ideally suited for participating in supramolecular assembly. The self-organization of molecules into well-defined, non-covalently bonded structures is governed by a variety of intermolecular interactions. youtube.com

Key interactions driving the assembly of this molecule include:

Hydrogen Bonding: The arsinic acid group [-As(O)OH] is a potent hydrogen bond donor, while the carbonyl-like oxygen (As=O) and the nitrogen of the amino group are hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, similar to those seen in the co-crystals of carboxylic acids and aminopyridines. rsc.orgresearchgate.net

π-π Stacking: The two aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. These interactions are common in the crystal engineering of aromatic compounds like fenamic acids. nih.gov

Electrostatic Interactions: In a protic environment or upon salt formation, the amino group can be protonated (-NH₃⁺) and the arsinic acid deprotonated (-AsO₂⁻), leading to strong charge-assisted hydrogen bonds and electrostatic attractions that dictate crystal packing. rsc.org

The interplay of these forces can lead to the formation of various supramolecular structures such as chains, sheets, or three-dimensional networks. mdpi.com This behavior is analogous to the self-assembly observed in amino acid derivatives and other bifunctional molecules, which can form complex nanostructures and functional soft materials. mdpi.com The study of these phenomena is crucial for designing crystalline materials with specific physical properties.

Application in Chemical Sensing Platforms: Principles of Detection and Receptor Design

The design of chemical sensors for non-biological analytes often relies on the specific interaction between a receptor molecule and the target analyte, which transduces the binding event into a measurable signal (e.g., optical or electrochemical). rsc.org Organoarsenic compounds themselves are important targets for environmental monitoring, and the principles used to detect them can be inverted to use them as part of a sensor. nih.govmdpi.com

This compound can be envisioned as a receptor component in a sensor for specific metal ions or anions.

Receptor Design: The amino group and the arsinic acid group can act as a chelating unit for metal ions. The "bite" angle and flexibility of the molecule would confer selectivity for certain metals. The phenyl rings can be further functionalized to tune the electronic properties and solubility of the receptor. nih.gov

Principles of Detection:

Optical Sensing: Upon binding an analyte, a change in the conformation or electronic structure of the this compound receptor could lead to a change in its fluorescence or absorbance (colorimetric) properties. This is a common mechanism in chemosensors. rsc.org

Electrochemical Sensing: The receptor could be immobilized on an electrode surface. The binding of an analyte would alter the electrochemical properties of the surface, for instance, by blocking redox activity or changing the capacitance, which can be measured. mdpi.com

Non-biological Inhibition-based Sensing (NIBS): A catalytic reaction could be designed where the organoarsenic compound acts as an inhibitor. The presence of an analyte that binds to the organoarsenic molecule would sequester it, allowing the catalytic reaction to proceed. The rate of the reaction would then be proportional to the analyte concentration. nih.gov

The development of such sensors requires a deep understanding of coordination chemistry and molecular recognition principles to achieve high sensitivity and selectivity for the target non-biological analyte.

Catalytic Applications in Organic Synthesis: Use as a Ligand in Homogeneous or Heterogeneous Catalysis

In coordination chemistry, organoarsenic(III) compounds, such as triphenylarsine (B46628), are well-known ligands that behave similarly to phosphines, binding to metal centers to form catalysts. wikipedia.org While this compound is an arsenic(V) compound, it can be reduced to the corresponding arsine(III) derivative, which would be a potent ligand.

Furthermore, the existing structure possesses functionalities that can coordinate to metal centers, making it a potential ligand for catalysis.

Homogeneous Catalysis: As a ligand, the molecule could coordinate to a transition metal through the arsenic atom and the nitrogen of the amino group, forming a chelating system. Such metal complexes could be catalytically active in reactions like cross-coupling, hydrogenation, or amidation. mdpi.com The electronic properties of the catalyst could be tuned by modifying the substituents on the phenyl rings.

Heterogeneous Catalysis: The compound could be anchored to a solid support, such as silica (B1680970) or a polymer, through its functional groups. This would create a heterogeneous catalyst that is easily separable from the reaction mixture, a significant advantage in industrial processes. The derivatization of the amino or arsinic acid group would be key to achieving this immobilization.

While specific catalytic systems based on this compound are not extensively documented, the principles of ligand design suggest its potential in this field, analogous to the use of amino acid and picolinate (B1231196) derivatives in catalysis.

Development of Functional Materials through Derivatization and Polymerization

The true potential of this compound in materials science lies in its capacity for chemical modification (derivatization) and polymerization to create new functional materials. nih.govnih.gov

Derivatization: The amino and arsinic acid groups are reactive handles for chemical synthesis.

The amino group can undergo acylation, alkylation, or diazotization, allowing for the introduction of a wide array of other functional groups. For example, reaction with phthalamic acid derivatives can lead to cyclization reactions, forming new heterocyclic structures.

The arsinic acid group can be converted into esters or amides, or used to form coordination complexes with various metals. This allows for the synthesis of hybrid organic-inorganic materials. nih.gov

Polymerization: Functional materials can be created by incorporating the molecule into a polymer backbone.

Condensation Polymerization: The bifunctional nature of the molecule (amino and acid groups) allows it to act as a monomer in condensation polymerization reactions, potentially forming polyamide- or polyester-like materials with an arsenic atom in the main chain or as a pendant group.

Organometallic Polymers: Reaction with other organometallic linkers or organotin dihalides could lead to the formation of organometallic polymers. asclepiusopen.com These materials could possess unique electronic, optical, or thermal properties.

The research below table summarizes potential derivatization and polymerization pathways.

| Reaction Type | Reagents/Conditions | Potential Product/Material |

| Acylation | Acid Chlorides, Anhydrides | N-acylated derivatives with altered solubility and coordination properties. |

| Esterification | Alcohols, Acid catalyst | Arsinic esters, modifying the molecule's polarity and reactivity. |

| Coordination | Metal Salts (e.g., Cu²⁺, Zn²⁺) | Metal-organic frameworks (MOFs) or coordination polymers. |

| Polycondensation | Diacyl Chlorides, Diols | Polyamide or polyester-type materials with arsenic functionalities. |

Through these synthetic strategies, this compound can be used as a building block to design and create a new generation of functional materials with tailored properties for specific advanced applications.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for (2-Aminophenyl)phenylarsinic Acid and its Analogs

The traditional synthesis of phenylarsonic acids, such as the Béchamp reaction, often involves harsh conditions and the use of toxic reagents. wikipedia.org A significant future research direction is the development of novel, more sustainable synthetic methodologies for this compound and its derivatives. This aligns with the broader goals of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. mdpi.comnih.gov

Future investigations could focus on:

Catalysis with Earth-Abundant Metals: Exploring the use of catalysts based on iron, copper, or other earth-abundant metals could provide a more environmentally friendly alternative to catalysts based on precious or more toxic metals.

Solvent-Free and Aqueous Synthesis: The development of synthetic routes that operate in water or without a solvent would significantly reduce the environmental impact of the process. Microwave-assisted organic synthesis is a promising technique that can accelerate reactions in greener solvents or even in the absence of a solvent. mdpi.com

Non-Volatile Precursors: Research into synthetic pathways that utilize non-volatile arsenic precursors would enhance safety by reducing the risk of exposure to toxic and volatile starting materials. rawdatalibrary.netresearchgate.net The use of nonvolatile intermediate transformation (NIT) methods is a promising avenue. researchgate.net

Table 1: Comparison of Traditional vs. a Hypothetical Sustainable Synthetic Route

| Feature | Traditional Route (e.g., Bechamp Reaction) | Proposed Sustainable Route |

| Starting Materials | Aniline (B41778) derivative, Arsenic Acid | Substituted aniline, Non-volatile arsenic precursor |

| Catalyst | Often requires stoichiometric reagents | Catalytic amount of an earth-abundant metal |

| Solvent | High-boiling organic solvents | Water or solvent-free |

| Energy Input | High temperatures for extended periods | Microwave irradiation, lower temperatures |

| Byproducts | Significant inorganic and organic waste | Minimal waste, higher atom economy |

| Safety | Use of toxic and corrosive reagents | Reduced toxicity of reagents and safer handling |

Exploration of Unconventional Coordination Architectures and Their Unique Chemical Properties

The bifunctional nature of this compound, with its amino group and arsinic acid moiety, makes it a compelling ligand for the construction of novel coordination polymers and supramolecular assemblies. This area of its chemistry remains largely unexplored.

Future research could delve into:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The systematic investigation of its coordination behavior with a variety of metal ions could lead to the discovery of new coordination polymers with interesting topologies and properties. rsc.org The combination of the hard arsinic acid oxygen donors and the softer amino group nitrogen donor could lead to unique coordination environments.

Supramolecular Self-Assembly: The amino and arsinic acid groups are capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of the molecule into higher-order structures. acs.orgarxiv.orgacs.org The interplay of hydrogen bonding and potential π-π stacking interactions between the phenyl rings could give rise to complex and functional supramolecular architectures.

Crystal Engineering: A detailed analysis of the crystal structures of this compound and its derivatives would provide valuable insights into its intermolecular interactions, guiding the rational design of new crystalline materials with desired properties.

Table 2: Potential Coordination Architectures with this compound as a Ligand

| Metal Ion Type | Potential Coordination Mode | Potential Architecture | Potential Properties |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | O,O'-chelation by the arsinate (B1236438) group | Luminescent coordination polymers | Optical materials, sensors |

| Transition Metals (e.g., Cu²⁺, Zn²⁺) | N,O-chelation or bridging | 1D chains, 2D layers, or 3D MOFs | Catalysis, gas storage |

| Main Group Metals (e.g., Pb²⁺) | Varied, involving both N and O donors | Supramolecular assemblies | Ion-exchange materials, sensors |

Computational Design of this compound Derivatives with Tailored Reactivity or Specific Chemical Functions

Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental efforts. In silico studies can accelerate the discovery of new derivatives of this compound with tailored functionalities.

Future computational research could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity descriptors (such as HOMO-LUMO gaps), and spectroscopic properties of a wide range of virtual derivatives. rsc.orgnih.gov This can help in identifying promising candidates for specific applications.

In Silico Screening for Catalytic Activity: Computational docking and molecular dynamics simulations can be used to screen libraries of virtual derivatives for their potential as organocatalysts or as ligands in metal-catalyzed reactions. arxiv.orgnih.govresearchgate.netcapes.gov.brnih.gov

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as solubility, pKa, and binding affinities, which are crucial for the design of functional molecules.

Table 3: Hypothetical Interactive Data for Computationally Designed Derivatives

| Derivative (Substituent on Phenyl Ring) | Calculated HOMO-LUMO Gap (eV) | Predicted pKa1 | Predicted Reactivity |

| 4-Nitro | 3.8 | 3.2 | Electrophilic |

| 4-Methoxy | 4.5 | 4.8 | Nucleophilic |

| 3,5-Dichloro | 4.1 | 3.5 | Increased acidity |

| 4-Cyano | 3.9 | 3.3 | Electrophilic |

| 4-Amino | 4.7 | 5.2 | Nucleophilic, good ligand |

Integration of this compound Chemistry with Flow Chemistry or Automated Synthesis Platforms

Flow chemistry and automated synthesis are transformative technologies in modern chemical research and production, offering enhanced safety, efficiency, and scalability. nih.govthieme-connect.denih.gov The application of these technologies to the synthesis of this compound and its analogs is a promising area for future development.

Key research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could significantly improve safety, particularly when handling potentially hazardous arsenic-containing reagents and intermediates. nih.gov Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and purity. nih.gov

Automated Library Synthesis: The integration of flow chemistry with automated platforms would enable the high-throughput synthesis of libraries of this compound derivatives. rsc.orgmdpi.com This would accelerate the structure-activity relationship studies and the discovery of new functional materials.

In-line Analysis and Optimization: Flow systems can be readily coupled with in-line analytical techniques (e.g., HPLC, NMR) to enable real-time reaction monitoring and automated optimization of reaction conditions.

Table 4: Comparison of Batch vs. Flow Synthesis for this compound Analogs

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Safety | Handling of bulk hazardous materials | Small reaction volumes, in-situ generation of reactive species |

| Scalability | Difficult and often requires re-optimization | Scalable by running the system for longer times |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of parameters |

| Reaction Time | Often long reaction times | Significantly reduced reaction times |

| Process Control | Limited control over mixing and temperature gradients | Excellent control over reaction parameters |

Potential for Advanced Functional Materials in Emerging Technologies

The unique combination of an aromatic system, an amino group, and an arsinic acid moiety in this compound makes it a versatile building block for the creation of advanced functional materials.

Future research could explore its potential in:

Semiconductors and Optoelectronics: Organoarsenic compounds are being investigated for their electronic properties. rawdatalibrary.netresearchgate.net Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as sensitizers in solar cells.